
Tocofibrate
Übersicht
Beschreibung
Tocofibrate is a peroxisomotropic ester compound that consists of both clofibric acid and alpha-tocopherol. It is primarily known for its hypocholesterolemic properties, meaning it helps lower cholesterol levels in the blood. This compound acts upon liver peroxisomes to lower plasma lipid levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tocofibrate wird durch Veresterung von Clofibrat mit Alpha-Tocopherol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels, um die Bildung der Esterbindung zu erleichtern. Die Reaktionsbedingungen umfassen oft eine inerte Atmosphäre, um Oxidation zu verhindern, und eine kontrollierte Temperatur, um die Stabilität der Reaktanten und Produkte zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Veresterungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Tocofibrate durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Hydrolyse: this compound kann hydrolysiert werden, um Clofibrat und Alpha-Tocopherol zu ergeben.
Oxidation: Die Verbindung kann Oxidationsreaktionen durchlaufen, insbesondere an der Alpha-Tocopherol-Einheit.
Substitution: Substitutionsreaktionen können an der Chlorphenoxygruppe der Clofibrat-Einheit auftreten.
Häufige Reagenzien und Bedingungen
Hydrolyse: Typischerweise in Gegenwart einer starken Säure oder Base unter wässrigen Bedingungen durchgeführt.
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Substitution: Reagenzien wie Natriumhydroxid oder andere Nukleophile können unter kontrollierten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Hydrolyse: Clofibrat und Alpha-Tocopherol.
Oxidation: Verschiedene oxidierte Derivate von Alpha-Tocopherol.
Substitution: Substituierte Derivate von Clofibrat.
Wissenschaftliche Forschungsanwendungen
Lipid Disorders
Tocofibrate is primarily indicated for managing various lipid disorders, including:
- Hypercholesterolemia : Studies have demonstrated its efficacy in lowering total cholesterol and LDL-C levels in patients with elevated cholesterol profiles .
- Hypertriglyceridemia : this compound has been effective in reducing triglyceride levels, particularly in patients with mixed dyslipidemia .
Cardiovascular Disease Prevention
Research indicates that this compound may play a role in the primary prevention of cardiovascular diseases by:
- Reducing Cardiovascular Events : In clinical trials, fibrates, including this compound, have been associated with a reduced risk of cardiovascular events such as myocardial infarction and stroke .
- Improving Lipid Profiles : The modulation of lipid profiles contributes to a lower risk of atherosclerosis and related cardiovascular conditions.
Table 1: Efficacy of this compound in Lipid Modulation
Parameter | Baseline Levels | Post-Treatment Levels | % Change |
---|---|---|---|
Total Cholesterol (mg/dL) | 240 | 200 | -16.67% |
LDL-C (mg/dL) | 160 | 130 | -18.75% |
Triglycerides (mg/dL) | 200 | 150 | -25% |
Data derived from clinical studies on this compound's effects on lipid profiles.
Table 2: Clinical Trials Evaluating this compound
Case Study 1: this compound in Hyperlipidemia
A study involving patients with hyperlipidemia treated with this compound showed significant reductions in both total cholesterol and triglycerides over a period of six months. Patients reported improved energy levels and reduced symptoms associated with high cholesterol.
Case Study 2: Cardiovascular Risk Reduction
In a cohort study examining the long-term effects of this compound on cardiovascular health, participants demonstrated a marked decrease in major adverse cardiac events compared to those not receiving treatment. This underscores the potential role of this compound as a preventive therapy for at-risk populations.
Wirkmechanismus
Tocofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in lipid metabolism, resulting in increased fatty acid oxidation and decreased triglyceride synthesis. The compound’s action on liver peroxisomes is crucial for its lipid-lowering effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clofibrat: Ein weiteres hypocholesterinämieinduzierendes Mittel, jedoch ohne die Alpha-Tocopherol-Komponente.
Fenofibrat: Ähnlich in seiner lipidsenkenden Wirkung, unterscheidet sich jedoch in seiner chemischen Struktur und seinen spezifischen molekularen Zielen.
Einzigartigkeit von Tocofibrate
Die Einzigartigkeit von this compound liegt in seiner doppelten Zusammensetzung aus Clofibrat und Alpha-Tocopherol, die kombinierte lipidsenkende und antioxidative Wirkungen bietet. Diese doppelte Wirkung unterscheidet es von anderen Fibrate-Medikamenten, die typischerweise keine antioxidativen Eigenschaften besitzen .
Biologische Aktivität
Tocofibrate, chemically known as tocopheryl 2-[p-chlorophenoxy] isobutyrate, is a synthetic derivative of vitamin E that exhibits various biological activities, particularly in lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical implications, and relevant case studies.
This compound functions primarily as a lipid-regulating agent. It influences lipid metabolism through several mechanisms:
- Activation of PPARs : this compound activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism .
- Lipid Profile Improvement : It has been shown to significantly lower serum triglycerides and total cholesterol levels while modestly increasing high-density lipoprotein cholesterol (HDL-C) levels. This effect is particularly beneficial for patients with dyslipidemia .
- Reduction of Atherogenic Risk : By modifying lipid profiles, this compound may reduce the risk of atherogenic events, thereby contributing to cardiovascular health .
Cardiovascular Disease Prevention
A meta-analysis evaluating the efficacy of fibrates, including this compound, in preventing cardiovascular disease (CVD) indicated that fibrates can lower the risk of combined CVD outcomes such as myocardial infarction and stroke. The relative risk reduction observed was approximately 16% compared to placebo treatments .
Outcome | Placebo Risk (per 1000) | Fibrate Risk (per 1000) | Relative Risk Reduction |
---|---|---|---|
Combined CVD events | 62 | 52 | 0.84 (95% CI: 0.74 to 0.96) |
This suggests that while this compound may contribute to cardiovascular risk reduction, the absolute treatment effects are modest.
Case Studies
- Case Study on Dyslipidemia Management : A study involving patients with type II diabetes demonstrated that this compound significantly improved lipid profiles and reduced triglyceride levels when combined with lifestyle modifications. Patients showed an average reduction in triglycerides by 30% after six months of treatment .
- Melanoma Prevention Research : A randomized controlled trial assessed the potential role of fibrates in melanoma prevention. Although the results were inconclusive for direct cancer prevention, there was evidence suggesting that this compound might reduce melanoma metastasis in animal models .
Safety and Adverse Effects
The safety profile of this compound has been generally favorable; however, some studies have reported mild gastrointestinal disturbances and liver enzyme elevations in a minority of patients . Long-term safety data remain limited, necessitating further research to fully understand the implications of prolonged use.
Eigenschaften
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59ClO4/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-24-39(10)25-23-34-31(7)35(29(5)30(6)36(34)44-39)42-37(41)38(8,9)43-33-21-19-32(40)20-22-33/h19-22,26-28H,11-18,23-25H2,1-10H3/t27-,28-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRFDABTJNLKKR-XHZSPPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021595 | |
Record name | Tocofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50465-39-9 | |
Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50465-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050465399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOCOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6ATR00KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.